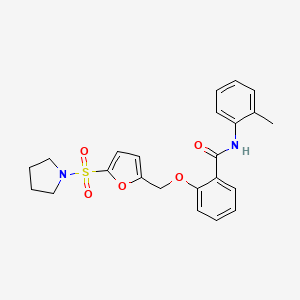

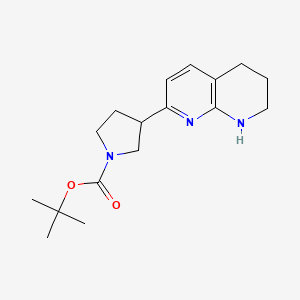

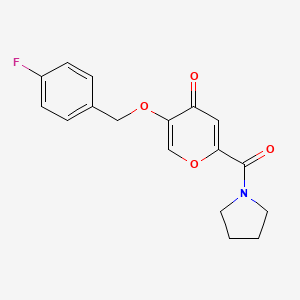

N1-(3-chloro-2-methylphenyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of oxalamide, which is a type of amide. Amides are a class of compounds that have wide applications in pharmaceuticals due to their stability and versatility . The presence of the phenyl and imidazole groups suggests that this compound may have interesting biological activities, as these groups are often found in bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as FT-IR, NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the compound and their arrangement .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine . The phenyl and imidazole groups could also participate in various reactions .Scientific Research Applications

Chemical Synthesis and Structural Analysis

A study by Mamedov et al. (2016) introduced a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the method's simplicity and high yield. This technique provides a new pathway for synthesizing anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in chemical synthesis processes (Mamedov et al., 2016).

Pharmacological Implications

Research on related compounds, such as imidazole derivatives, has shown their potential in pharmacology. For example, derivatives have been investigated for their roles as monoamine oxidase inhibitors, offering insights into the treatment of neurological disorders (Sasidharan et al., 2018). Another study by Aktürk et al. (2002) on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives revealed their anticonvulsant activity, suggesting the compound's relevance in developing new treatments for epilepsy (Aktürk et al., 2002).

Material Science Applications

In the field of materials science, the synthesis and investigation of complexes, such as those described by Martínez-Lillo et al. (2007), provide foundational knowledge for the development of magnetic materials. These studies contribute to understanding the magnetic properties of trinuclear complexes, which could be applied in various technological advancements (Martínez-Lillo et al., 2007).

Catalysis and Chemical Reactions

The work by Dubey et al. (2017) on trinuclear palladium(ii) complexes highlights the compound's application in catalyzing selective nitrile-primary amide interconversion and Sonogashira coupling. These findings are crucial for organic synthesis, offering efficient methods for forming carbon-carbon bonds and converting functional groups (Dubey et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antioxidant activity .

Mode of Action

It is synthesized through a condensation reaction between 1h-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antioxidant activity, suggesting they may interact with pathways related to oxidative stress .

Result of Action

Similar compounds have been shown to exhibit antioxidant activity, suggesting they may help to neutralize harmful free radicals in the body .

properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-15-17(22)9-5-10-18(15)25-21(28)20(27)24-11-6-13-26-14-12-23-19(26)16-7-3-2-4-8-16/h2-5,7-10,12,14H,6,11,13H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZBISIATMSQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)